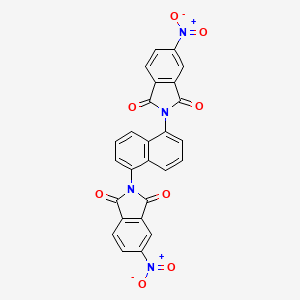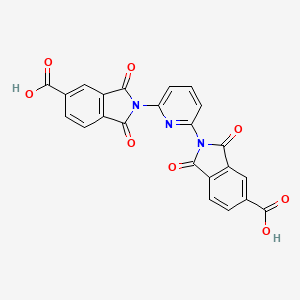
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Übersicht
Beschreibung
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as PDI, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. PDI is a redox-active molecule that has been shown to exhibit unique optical and electronic properties, making it an attractive candidate for use in organic electronics, catalysis, and bioimaging.
Wissenschaftliche Forschungsanwendungen
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been extensively studied for its potential applications in various fields of science. In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to exhibit excellent electron-transporting properties, making it an attractive candidate for use in organic field-effect transistors and solar cells. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a redox-active catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying the structure and function of biomolecules.
Wirkmechanismus
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is based on its redox-active properties. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo reversible oxidation and reduction reactions, which allows it to act as an electron donor or acceptor in various chemical reactions. In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) acts as an electron-transporting material by accepting electrons from the source electrode and donating them to the drain electrode. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) acts as a redox-active catalyst by accepting or donating electrons to the reactants, thereby facilitating the reaction. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding, which allows it to selectively label biomolecules.
Biochemical and Physiological Effects
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In vitro studies have shown that 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can selectively bind to cancer cells and induce cell death through the generation of reactive oxygen species. In vivo studies have shown that 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be used for photoacoustic imaging and photodynamic therapy of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in lab experiments are its unique optical and electronic properties, its low toxicity and good biocompatibility, and its versatile redox-active properties. However, the main limitations of using 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) are its high cost and the difficulty of synthesizing large quantities of pure 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid).
Zukünftige Richtungen
There are many potential future directions for the study of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid). In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop more efficient and stable organic field-effect transistors and solar cells. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new redox-active catalysts for various reactions. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new imaging probes for studying the structure and function of biomolecules. In biomedical applications, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new therapies for cancer and other diseases.
Conclusion
In conclusion, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), or 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), is a redox-active molecule that has been extensively studied for its potential applications in various fields of science. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) exhibits unique optical and electronic properties, making it an attractive candidate for use in organic electronics, catalysis, and bioimaging. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. Future studies of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could lead to the development of new materials and therapies with important scientific and medical applications.
Eigenschaften
IUPAC Name |
2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQMURYLFBKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Pyridine-2,6-diylbis(1,3-dioxoisoindoline-5-carboxylic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(4-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B3826168.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)
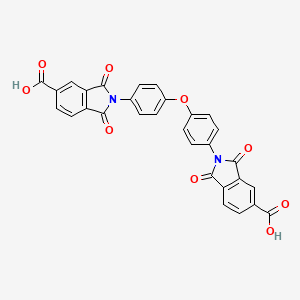
![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)
![3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3826194.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)
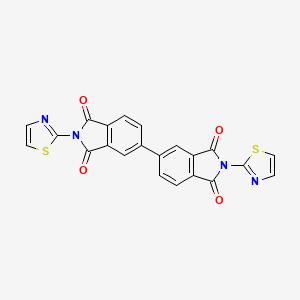
![2-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B3826211.png)
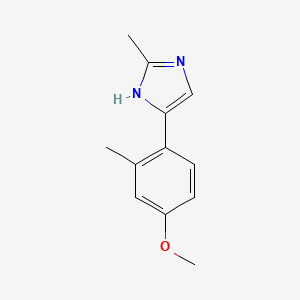

![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide](/img/structure/B3826224.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}bis(2-methylacrylamide)](/img/structure/B3826227.png)
![N,N'-bis(4-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826255.png)
